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Compound of Interest

Compound Name: (S)-Vapol

Cat. No.: B3177321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-Vapol in
Asymmetric Catalysis
(S)-Vapol, with the full chemical name (S)-(+)-2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diol, is a

highly effective and versatile chiral ligand extensively utilized in asymmetric catalysis. Its

unique "vaulted" biphenanthrene backbone imparts significant steric influence and a well-

defined chiral environment, making it a powerful tool for controlling the stereochemical outcome

of a wide range of chemical transformations. The rigid and sterically demanding structure of

(S)-Vapol is crucial for inducing high levels of enantioselectivity in reactions such as carbon-

carbon bond formations, reductions, and cycloadditions. A thorough understanding of its

physical properties is paramount for its effective application, from designing reaction conditions

to ensuring the reproducibility of catalytic results. This guide provides a comprehensive

overview of the key physical characteristics of (S)-Vapol, along with standardized protocols for

its characterization.

Molecular Structure and Chirality
The fundamental structure of (S)-Vapol is characterized by a C2-symmetric biphenanthrene

framework with phenyl groups at the 2 and 2' positions and hydroxyl groups at the 4 and 4'

positions. The axial chirality arises from the restricted rotation around the C3-C3' bond

connecting the two phenanthrene units.
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Caption: 2D representation of the (S)-Vapol molecular structure.

Core Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of (S)-Vapol is presented in

the table below. These parameters are essential for accurate stoichiometric calculations,

solution preparation, and interpretation of analytical data.

Property Value Source

Molecular Formula C₄₀H₂₆O₂

Molecular Weight 538.63 g/mol

Appearance Solid

Melting Point 185-191 °C

Optical Rotation
[α]20/D +128° (c=1 in

chloroform)

CAS Number 147702-15-6

Solubility Profile
The solubility of a ligand is a critical factor in designing homogeneous catalytic systems. (S)-
Vapol, being a large, aromatic molecule, exhibits solubility in a range of common organic

solvents. While comprehensive quantitative solubility data is not readily available in the public

domain, a qualitative assessment based on its structure and reported use in chloroform for

optical rotation measurements suggests the following:

Good Solubility: Chlorinated solvents (e.g., dichloromethane, chloroform), aromatic

hydrocarbons (e.g., toluene, benzene), and ethers (e.g., tetrahydrofuran).

Moderate to Low Solubility: Polar aprotic solvents (e.g., ethyl acetate, acetone).

Insoluble: Water and polar protic solvents (e.g., methanol, ethanol).
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The principle of "like dissolves like" is a useful guide for selecting an appropriate solvent

system for reactions involving (S)-Vapol.

Spectroscopic and Crystallographic
Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of (S)-
Vapol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for verifying the chemical structure of (S)-
Vapol. While specific spectral data for the parent (S)-Vapol ligand is not widely published, the

spectra of its derivatives are well-documented. The expected ¹H NMR spectrum would show

complex aromatic signals, and a characteristic signal for the hydroxyl protons. The ¹³C NMR

spectrum would display a multitude of signals in the aromatic region, corresponding to the

numerous inequivalent carbon atoms in the biphenanthrene and phenyl moieties.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in (S)-Vapol.
The spectrum would be dominated by absorptions corresponding to:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl

groups.

Aromatic C-H stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

C=C aromatic ring stretches: A series of absorptions in the 1400-1600 cm⁻¹ region.

C-O stretch: A strong band in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of (S)-
Vapol, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would

provide a highly accurate mass measurement, further corroborating the molecular formula.
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X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional

structure of (S)-Vapol, including its absolute configuration. Studies have revealed that (S)-
Vapol can exist in at least two polymorphic forms and can form a stable solvate with

dichloromethane. A notable structural feature is that the unsolvated forms of the ligand do not

exhibit classical hydrogen-bonding motifs.

Thermal Stability
The thermal stability of a ligand is crucial for its application in reactions that require elevated

temperatures. While specific differential scanning calorimetry (DSC) or thermogravimetric

analysis (TGA) data for (S)-Vapol is not readily available, these techniques are the standard for

assessing thermal properties. TGA would reveal the decomposition temperature, while DSC

would identify melting points and other thermal transitions, such as those between polymorphs.

Experimental Protocols for Characterization
The following section outlines standardized, step-by-step methodologies for the key

experiments used to characterize (S)-Vapol.

Measurement of Optical Rotation

Sample Preparation Polarimetry Calculation

Accurately weigh (S)-Vapol Dissolve in a known volume of chloroform Ensure complete dissolution Calibrate the polarimeter Fill the sample cell Measure the observed rotation (α) Record temperature and wavelength Calculate specific rotation [α]

Click to download full resolution via product page

Caption: Workflow for measuring the optical rotation of (S)-Vapol.

Protocol:

Solution Preparation: Accurately weigh approximately 10 mg of (S)-Vapol and dissolve it in

1.0 mL of HPLC-grade chloroform in a volumetric flask.
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Instrument Calibration: Calibrate the polarimeter using a blank solvent (chloroform).

Sample Measurement: Fill the polarimeter sample tube (typically 1 dm in length) with the

prepared solution, ensuring no air bubbles are present.

Data Acquisition: Measure the observed rotation (α) at a specified temperature (e.g., 20°C)

and wavelength (typically the sodium D-line at 589 nm).

Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α] = α / (c

* l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length

in dm.

Chiral High-Performance Liquid Chromatography
(HPLC)
Protocol:

Sample Preparation: Prepare a dilute solution of (S)-Vapol (approximately 1 mg/mL) in the

mobile phase.

Chromatographic Conditions:

Column: A chiral stationary phase, such as a polysaccharide-based column (e.g.,

Chiralpak AD-H or Chiralcel OD-H), is recommended.

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common

starting point for normal-phase chiral separations.

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., 254

nm).

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The

retention time of the peak corresponding to (S)-Vapol should be consistent. For enantiomeric

purity analysis, a racemic mixture of Vapol should also be analyzed to determine the

retention times of both enantiomers.
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Single-Crystal X-ray Diffraction
Protocol:

Crystal Growth: Grow single crystals of (S)-Vapol suitable for X-ray diffraction. This is often

the most challenging step and may require screening various solvents and crystallization

techniques (e.g., slow evaporation, vapor diffusion).

Crystal Mounting: Carefully select a high-quality crystal and mount it on the goniometer of

the diffractometer.

Data Collection: Place the crystal in a monochromatic X-ray beam and collect the diffraction

data as the crystal is rotated.

Structure Solution and Refinement: Process the diffraction data to determine the unit cell

dimensions and space group. Solve the phase problem to generate an initial electron density

map, and then build and refine the molecular model to obtain the final crystal structure. The

absolute configuration can be determined from anomalous scattering effects, particularly

when using copper radiation.

Conclusion
The physical properties of (S)-Vapol are integral to its successful application in asymmetric

catalysis. Its well-defined molecular structure, chirality, and solubility characteristics dictate its

behavior in solution and its ability to induce high stereoselectivity. The analytical techniques

and protocols outlined in this guide provide a robust framework for the comprehensive

characterization of this important chiral ligand, ensuring its quality, purity, and consistent

performance in research and development settings.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Properties
of (S)-Vapol Ligand]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3177321#physical-properties-of-s-vapol-ligand]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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